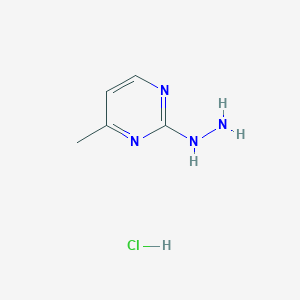

2-hydrazinyl-4-methylpyrimidine hydrochloride

Beschreibung

2-Hydrazinyl-4-methylpyrimidine hydrochloride is a pyrimidine derivative featuring a hydrazinyl group at the 2-position and a methyl group at the 4-position of the heterocyclic ring. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and ability to participate in hydrogen bonding and π-π interactions. The hydrochloride salt form enhances solubility and stability, making it suitable for synthetic and biological applications .

Eigenschaften

IUPAC Name |

(4-methylpyrimidin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-4-2-3-7-5(8-4)9-6;/h2-3H,6H2,1H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANSVJMJTJFBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90586-89-3 | |

| Record name | Pyrimidine, 2-hydrazinyl-4-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90586-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4-methylpyrimidine hydrochloride typically involves the hydrazinolysis of thiol derivatives. One common method includes the reaction of 2-chloro-4-methylpyrimidine with hydrazine hydrate in ethanol under reflux conditions. This reaction yields 2-hydrazinyl-4-methylpyrimidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazinyl-4-methylpyrimidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, hydrazones, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Hydrazinyl-4-methylpyrimidine hydrochloride has been investigated for its potential biological activities, particularly in the development of pharmaceuticals. Research indicates that derivatives of hydrazinopyrimidines can exhibit:

- Anti-inflammatory Activity : Compounds derived from this compound have shown promise in reducing inflammation, making them candidates for further development as anti-inflammatory agents.

- Antimicrobial Properties : Studies suggest that modifications of this compound could yield effective antimicrobial agents, targeting various pathogens.

Agricultural Chemistry

The compound has been explored for its applications as:

- Herbicides and Fungicides : Hydrazinopyrimidine derivatives are recognized for their potential use as herbicides and fungicides, helping to manage agricultural pests and diseases effectively.

- Plant Growth Regulators : Research indicates that these compounds may influence plant growth positively, enhancing crop yields through targeted applications.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for:

- Synthesis of Azo Dyes : The compound can be used in the preparation of pyridyl-containing azo dyes, which are important in various dyeing processes across industries.

- Catalysis and Chemical Transformations : Its reactive nature allows it to participate in various chemical transformations, including the production of peroxides and diazonium salts, which are valuable intermediates in organic synthesis.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that specific derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. These findings suggest a pathway for developing new anti-inflammatory drugs based on this scaffold.

Case Study 2: Herbicidal Efficacy

Field trials conducted with formulations containing hydrazinopyrimidine derivatives revealed effective weed control with minimal phytotoxicity to crops. This highlights the potential for developing environmentally friendly herbicides utilizing this compound.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydrazinopyridine | Hydrazine group on pyridine | Extensive use in medicinal chemistry |

| 3-Hydrazino-2-methylpyridine | Hydrazine at the third position | Different biological activity profile |

| 4-Hydrazinopyridine | Hydrazine at the fourth position | Potentially different reactivity patterns |

| 2-Aminopyridine | Amino group instead of hydrazine | Broader applications in pharmaceuticals |

This table illustrates the structural diversity among related compounds and their varying applications based on functional group positioning.

Wirkmechanismus

The mechanism of action of 2-hydrazinyl-4-methylpyrimidine hydrochloride involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with DNA and RNA .

Vergleich Mit ähnlichen Verbindungen

The following section compares 2-hydrazinyl-4-methylpyrimidine hydrochloride with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

2-Hydroxy-4-Methylpyrimidine Hydrochloride

- Substituents : Hydroxyl (-OH) at position 2, methyl (-CH₃) at position 3.

- Molecular weight: 146.57 g/mol (C₅H₇ClN₂O) .

- Applications : Used as a building block in organic synthesis, particularly in reactions requiring nucleophilic hydroxyl groups.

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

- Substituents : Chloro (-Cl) at position 2, methyl at position 6, carboxylic acid (-COOH) at position 4.

- Key Properties :

- Applications : Intermediate in synthesizing agrochemicals or pharmaceuticals requiring carboxylate functionalities.

2-Ethyl-4-Hydrazinyl-6-Methylpyrimidine

- Substituents : Ethyl (-CH₂CH₃) at position 2, hydrazinyl (-NHNH₂) at position 4, methyl at position 5.

- Hydrazinyl group enables formation of hydrazones, useful in synthesizing heterocyclic compounds like triazoles .

- Applications : Candidate for drug discovery, particularly in antitubercular or anticancer agents.

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

- Substituents: Amino (-NH₂) at position 4, aminomethyl (-CH₂NH₂) at position 5, methyl at position 2.

- Key Properties: Two amino groups and dihydrochloride salt form enhance aqueous solubility (e.g., >50 mg/mL in water). Molecular weight: 229.13 g/mol (C₆H₁₀N₄·2HCl) .

- Applications : Intermediate in vitamin B1 synthesis or nucleotide analogs.

Comparative Analysis Table

Research Findings on Substituent Effects

Hydrazinyl vs. Hydroxyl Groups :

- Hydrazinyl derivatives exhibit greater nucleophilicity, enabling reactions with carbonyl compounds (e.g., aldehydes) to form hydrazones .

- Hydroxyl derivatives are more polar but less reactive in condensation reactions .

Halogen vs. Methyl Substituents :

- Chloro groups (as in 2-chloro-6-methylpyrimidine-4-carboxylic acid) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methyl groups primarily influence steric hindrance and lipophilicity .

Salt Forms: Dihydrochloride salts (e.g., 4-amino-5-aminomethyl-2-methylpyrimidine diHCl) show higher solubility in polar solvents compared to monohydrochlorides .

Biologische Aktivität

2-Hydrazinyl-4-methylpyrimidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique hydrazine substitution, which imparts distinct chemical reactivity. Its molecular formula is CHClN and it has a molecular weight of 173.61 g/mol. The compound is soluble in water and exhibits stability under standard laboratory conditions.

The primary mechanism of action for 2-hydrazinyl-4-methylpyrimidine involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo biosynthesis of pyrimidines. By inhibiting DHODH, this compound disrupts pyrimidine synthesis, which is essential for DNA and RNA production, thereby affecting cell proliferation and survival .

Target Enzyme: Dihydroorotate Dehydrogenase (DHODH)

- Role : Catalyzes the conversion of dihydroorotate to orotate in the pyrimidine biosynthesis pathway.

- Inhibition : The compound binds to the active site of DHODH, preventing substrate access and leading to decreased levels of pyrimidines.

Biological Activities

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity :

- In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including those derived from breast cancer (MCF-7) and melanoma (B16F10). The observed IC values range from 0.5 to 10 µM, indicating significant antiproliferative effects .

- Case Study : A study demonstrated that treatment with 2-hydrazinyl-4-methylpyrimidine led to apoptosis in MCF-7 cells, with morphological changes consistent with programmed cell death .

-

Antimicrobial Properties :

- Preliminary investigations suggest that the compound possesses antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be effective in inhibiting growth at concentrations as low as 50 µg/mL .

-

Anti-inflammatory Effects :

- The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing pro-inflammatory cytokines in cellular models .

Cellular Effects

The compound's interaction with cellular pathways has been extensively studied:

- It influences cell signaling pathways related to apoptosis and proliferation.

- Studies indicate that it can modulate the expression of genes involved in cell cycle regulation.

Dosage Effects

The biological effects vary significantly with dosage:

- Lower doses effectively inhibit DHODH without inducing toxicity.

- Higher doses may lead to cytotoxic effects on normal cells alongside cancer cells .

Transport and Distribution

This compound is transported within cells primarily through passive diffusion and active transport mechanisms. Its distribution tends to favor mitochondrial localization, where DHODH resides, enhancing its inhibitory effect on the enzyme .

Research Findings Summary

Q & A

Q. What are the common synthetic routes for 2-hydrazinyl-4-methylpyrimidine hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with halogenated pyrimidines under controlled pH and temperature. Key parameters include solvent choice (e.g., ethanol or DMF), reaction time (12–24 hours), and stoichiometric ratios of reactants. Post-synthesis, purification often involves recrystallization or column chromatography . Optimization may require iterative testing of reaction variables using design-of-experiment (DoE) frameworks to maximize yield and purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the hydrazinyl group and pyrimidine ring substitution patterns. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like N-H stretches (~3300 cm⁻¹) and C=N bonds (~1600 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive structural resolution for crystalline derivatives .

Q. How can researchers ensure the purity of this compound for biological assays?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying purity (>95%). Titration methods, such as chloride ion analysis via argentometry, validate the hydrochloride counterion. Thermogravimetric analysis (TGA) assesses thermal stability and residual solvents. Compliance with pharmacopeial guidelines (e.g., USP/EP) ensures reproducibility in analytical protocols .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) predict electronic properties and reaction pathways, while molecular docking identifies potential biological targets. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize synthetic routes. Machine learning models trained on reaction databases can forecast optimal conditions (e.g., catalysts, solvents) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Cross-validation using complementary techniques is essential. For instance, ambiguous NMR signals can be clarified via 2D-COSY or HSQC experiments. Discrepancies between experimental and theoretical IR spectra may require re-examining tautomeric forms or solvent effects. Collaborative use of NIST spectral libraries ensures data reliability .

Q. How does structural modification of this compound influence its biological activity?

Systematic SAR studies involve substituting the hydrazinyl group or pyrimidine ring with electron-withdrawing/donating groups. In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational ADMET profiling reveal mechanisms of action. For example, introducing methyl groups may enhance lipophilicity and blood-brain barrier penetration .

Q. What reactor design considerations are critical for scaling up synthesis from lab to pilot scale?

Continuous-flow reactors improve heat/mass transfer and reduce side reactions compared to batch systems. Parameters like residence time, mixing efficiency, and catalyst loading must be optimized. Process Analytical Technology (PAT) tools, such as in-line FT-IR, enable real-time monitoring. Safety protocols for handling hydrazine derivatives are mandatory .

Q. How can researchers address variability in biological assay results for this compound?

Rigorous standardization of assay conditions (e.g., cell line passage number, incubation time) minimizes variability. Dose-response curves with triplicate measurements and positive/negative controls ensure reproducibility. Contradictory data may arise from off-target effects, necessitating orthogonal assays (e.g., SPR binding studies vs. cellular viability) .

Methodological Notes

- Data Validation : Cross-reference experimental results with databases like PubChem or NIST to confirm consistency .

- Ethical Compliance : Adhere to safety guidelines for hydrazine derivatives, including fume hood use and waste disposal .

- Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and bioassay data to holistically evaluate the compound’s potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.